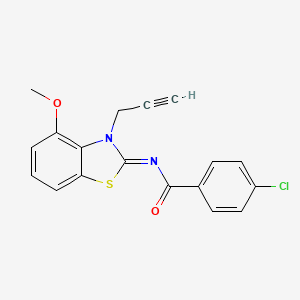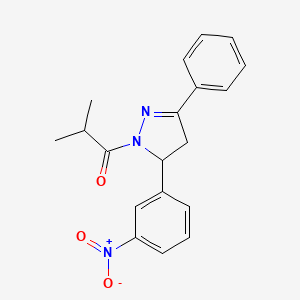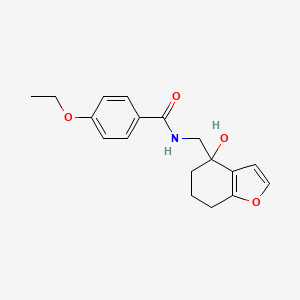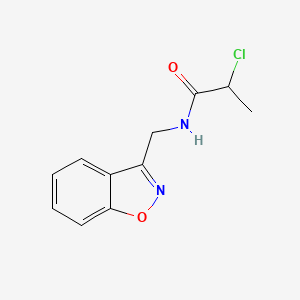
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17F2N7O and its molecular weight is 385.379. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Electronic Properties
- A study examined the crystal structures of related anticonvulsant compounds, revealing insights into the structural and electronic properties of similar compounds. It highlighted the critical orientation and delocalization of nitrogen in the piperidine group, relevant to understanding the behavior of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide (Georges et al., 1989).
Anticancer Applications
- The compound AZD3514, a structurally related androgen receptor downregulator, was developed for treating advanced prostate cancer. Its synthesis involved modifications to the triazolopyridazine moiety, highlighting the potential of similar compounds in oncology research (Bradbury et al., 2013).
Synthesis Methods
- Research on the synthesis of related compounds, like 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, provides insight into the methods of synthesizing compounds with similar structures. This can be useful for creating derivatives or analogs of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide for research purposes (Zhang et al., 2019).
Enzyme Inhibition and Diabetes Treatment
- A study on triazolo-pyridazine-6-yl-substituted piperazines, similar in structure, demonstrated their potential as inhibitors of Dipeptidyl peptidase-4, suggesting applications in diabetes treatment. This indicates the potential pharmacological relevance of structurally similar compounds (Bindu et al., 2019).
Antimicrobial Activity
- Research on similar piperazine and triazolo-pyrazine derivatives showcased their antimicrobial properties. This suggests that compounds like 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide could have potential applications in developing new antimicrobial agents (Patil et al., 2021).
Antioxidant Properties
- A study on 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, structurally related to the compound , investigated their antioxidant properties. This indicates the potential of similar compounds in antioxidant research and applications (Bekircan et al., 2008).
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N7O/c19-13-3-4-14(20)15(8-13)23-18(28)12-2-1-7-26(9-12)16-5-6-17(25-24-16)27-11-21-10-22-27/h3-6,8,10-12H,1-2,7,9H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGNIXPLLKVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426788.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide](/img/structure/B2426793.png)
![2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2426794.png)


![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2426802.png)


![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)

